molecular formula C26H39N5O4 B11189721 Ethyl 2-{[({[3-tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-YL]carbamoyl}methyl)(2-methylpropyl)carbamoyl]amino}acetate CAS No. 1017779-00-8

Ethyl 2-{[({[3-tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-YL]carbamoyl}methyl)(2-methylpropyl)carbamoyl]amino}acetate

Cat. No.: B11189721
CAS No.: 1017779-00-8
M. Wt: 485.6 g/mol
InChI Key: VWKIHXVTGNJLOO-UHFFFAOYSA-N
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Description

Ethyl 2-{[({[3-tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-YL]carbamoyl}methyl)(2-methylpropyl)carbamoyl]amino}acetate is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with tert-butyl and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[({[3-tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-YL]carbamoyl}methyl)(2-methylpropyl)carbamoyl]amino}acetate typically involves multiple steps, starting with the preparation of the pyrazole ringThe final step involves the formation of the ester linkage through a condensation reaction with ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[({[3-tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-YL]carbamoyl}methyl)(2-methylpropyl)carbamoyl]amino}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-{[({[3-tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-YL]carbamoyl}methyl)(2-methylpropyl)carbamoyl]amino}acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-{[({[3-tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-YL]carbamoyl}methyl)(2-methylpropyl)carbamoyl]amino}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[({[3-tert-butyl-1-(2,4-dimethylphenyl)-1H-pyrazol-5-YL]carbamoyl}methyl)(2-methylpropyl)carbamoyl]amino}acetate is unique due to its complex structure, which combines multiple functional groups and substituents.

Properties

CAS No.

1017779-00-8

Molecular Formula

C26H39N5O4

Molecular Weight

485.6 g/mol

IUPAC Name

ethyl 2-[[[2-[[5-tert-butyl-2-(2,4-dimethylphenyl)pyrazol-3-yl]amino]-2-oxoethyl]-(2-methylpropyl)carbamoyl]amino]acetate

InChI

InChI=1S/C26H39N5O4/c1-9-35-24(33)14-27-25(34)30(15-17(2)3)16-23(32)28-22-13-21(26(6,7)8)29-31(22)20-11-10-18(4)12-19(20)5/h10-13,17H,9,14-16H2,1-8H3,(H,27,34)(H,28,32)

InChI Key

VWKIHXVTGNJLOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)N(CC(C)C)CC(=O)NC1=CC(=NN1C2=C(C=C(C=C2)C)C)C(C)(C)C

Origin of Product

United States

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